![molecular formula C10H12N2O2 B2787022 Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate CAS No. 2408974-99-0](/img/structure/B2787022.png)
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate
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Overview
Description
“Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . It is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives has been studied theoretically and experimentally . The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid is used for the synthesis of these derivatives . They can be obtained through endo intermediates in a regio- and stereoselective manner .Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate” is derived from the fusion of two pyridines through two adjacent carbon atoms . It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate”, react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .Scientific Research Applications
- Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate has demonstrated antiproliferative effects against cancer cells. Researchers have explored its potential as an anticancer agent, inhibiting cell growth and promoting apoptosis .
- Studies have investigated the antibacterial activity of this compound. It may serve as a promising lead for developing new antibiotics or antimicrobial agents .
- Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate could play a role in antiviral therapies. Researchers have examined its effects against specific viruses, although further investigations are needed .
- Inflammation is a key factor in various diseases. This compound has shown anti-inflammatory properties, making it relevant for conditions involving inflammation .
- Some studies suggest that Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate may have analgesic (pain-relieving) effects. Researchers have explored its potential as a novel analgesic agent .
- Antioxidants play a crucial role in protecting cells from oxidative damage. This compound has been investigated for its antioxidant activity, which could have implications for health and disease prevention .
Antiproliferative Activity
Antibacterial Properties
Antiviral Potential
Anti-Inflammatory Effects
Analgesic Activity
Antioxidant Properties
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is a complex organic compound with potential pharmacological activity. Similar compounds, such as 1,6-naphthyridines, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the functionalization of the 1,6-naphthyridine core can lead to specific activity . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, and N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Similar compounds, such as 1,6-naphthyridines, have been found to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds, such as 1,6-naphthyridines, have been found to exhibit a wide range of biological activities, indicating potential molecular and cellular effects .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-7-3-2-5-11-8(7)4-6-12-9/h4,6,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRGYURTFNLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate |
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